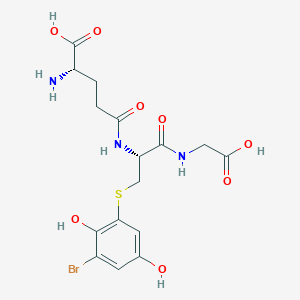
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML-23 is a melatonin analogue that has shown potential in the treatment and management of Parkinson’s disease. This compound has been studied for its efficacy in the 1-methyl-4-phenyl, 1,2,3,6 tetrahydropyridine model in the common marmoset, demonstrating significant remission from Parkinsonism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ML-23 involves several steps, starting with the preparation of the core melatonin structure. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The process may involve multiple steps of oxidation, reduction, and substitution reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of ML-23 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
ML-23 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of ML-23 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
科学研究应用
ML-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying melatonin analogues and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of ML-23 involves its interaction with melatonin receptors in the brain. By binding to these receptors, ML-23 modulates the activity of various signaling pathways involved in the regulation of sleep, mood, and neuroprotection. The compound also influences the production of neurotransmitters such as dopamine, which plays a crucial role in the management of Parkinson’s disease .
相似化合物的比较
Similar Compounds
Melatonin: The parent compound of ML-23, known for its role in regulating sleep-wake cycles.
Ramelteon: Another melatonin receptor agonist used for the treatment of insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for the treatment of depression.
Uniqueness of ML-23
ML-23 is unique in its ability to provide significant remission from Parkinsonism without causing a recurrence of symptoms upon withdrawal. This makes it a promising candidate for the long-term management of Parkinson’s disease .
属性
CAS 编号 |
115007-18-6 |
|---|---|
分子式 |
C17H16N4O5 |
分子量 |
356.33 g/mol |
IUPAC 名称 |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
InChI 键 |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
115007-18-6 |
同义词 |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)
